2-(2-Chloro-4-iodophenyl)oxirane
Description
Contextualization within Halogenated Aromatic Epoxide Chemistry
Halogenated aromatic epoxides are a class of organic molecules characterized by an aromatic ring substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine) and an epoxide (or oxirane) ring. libretexts.orgyoutube.com The presence of halogens on the aromatic ring significantly influences the electronic properties of the molecule, which in turn affects its reactivity and potential applications. thieme-connect.comacs.org For instance, halogen atoms are known to influence the regioselectivity of epoxide ring-opening reactions. researchgate.netlibretexts.org
The study of halogenated aromatic epoxides is crucial for the development of new synthetic methodologies and for understanding the mechanisms of various chemical transformations. thieme-connect.comresearchgate.net These compounds can serve as precursors to a wide array of more complex molecules, including pharmaceuticals and materials with specific properties. google.comresearchgate.net The type of halogen, its position on the aromatic ring, and the substitution pattern of the epoxide ring all contribute to the unique chemical behavior of each compound. researchgate.net
Significance of Aryl-Substituted Oxiranes as Chemical Building Blocks and Research Subjects
Aryl-substituted oxiranes, including 2-(2-Chloro-4-iodophenyl)oxirane, are highly valuable intermediates in organic synthesis. The epoxide ring is a strained three-membered ring that can be readily opened by a variety of nucleophiles, leading to the formation of vicinal difunctionalized compounds. masterorganicchemistry.comyoutube.comlibretexts.org This reactivity makes them versatile building blocks for the synthesis of complex organic molecules. mdpi.comresearchgate.net
The aromatic portion of the molecule provides a scaffold that can be further modified, allowing for the creation of a diverse range of derivatives. The specific substituents on the aromatic ring, such as the chloro and iodo groups in this compound, offer additional sites for chemical manipulation, for example, through cross-coupling reactions. The combination of the reactive epoxide and the modifiable aromatic ring makes these compounds important subjects of research for developing new synthetic strategies. rsc.org
Overview of Current Research Trajectories and Objectives for this compound
Current research on this compound and related compounds is multifaceted. One major area of investigation is its use as a key intermediate in the synthesis of biologically active molecules. For instance, similar structures are utilized in the preparation of antifungal agents. google.com Researchers are exploring various synthetic routes to this and similar epoxides, as well as their subsequent chemical transformations. researchgate.net
Another research trajectory focuses on the catalytic and stereoselective opening of the epoxide ring to produce enantiomerically pure compounds, which is of paramount importance in medicinal chemistry. mdpi.com The development of efficient and selective methods for the synthesis and modification of this compound continues to be an active area of academic and industrial research, driven by the potential to create novel compounds with valuable applications.
Compound Data
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 2354570-39-9 | C8H6ClIO | 280.49 g/mol |
| 2-(2,4-Dichlorophenyl)oxirane | 13692-15-4 | C8H6Cl2O | 189.04 g/mol |
| 2-(2-Chlorophenyl)oxirane | 62717-50-4 | C8H7ClO | 154.59 g/mol |
| 2-Chloro-4-iodophenol | 116130-33-7 | C6H4ClIO | 254.45 g/mol |
| 2-(4-Chlorophenyl)oxirane | 2788-86-5 | C8H7ClO | 154.60 g/mol |
| 2-(4-Nitrophenyl)oxirane | Not specified | Not specified | Not specified |
| (E)-3-(4-Iodophenyl) prop-2-en-1-ol | Not specified | Not specified | Not specified |
| (2S,3S)-2-(Hydroxymethyl)-3-(4-iodophenyl)oxirane | Not specified | Not specified | Not specified |
| (2R,3R)-3-Azido-3-(4-iodophenyl)propane-1,2-diol | Not specified | Not specified | Not specified |
| trans-2-Benzyloxy-3-(4-chlorophenyl)oxirane | Not specified | Not specified | Not specified |
| trans-2-Benzyloxy-3-(4-bromophenyl)oxirane | Not specified | Not specified | Not specified |
| Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates | Not specified | Not specified | Not specified |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloro-4-iodophenyl)oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO/c9-7-3-5(10)1-2-6(7)8-4-11-8/h1-3,8H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSNKZZWVDMDCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=C(C=C(C=C2)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Chloro 4 Iodophenyl Oxirane
Strategies for Oxirane Ring Formation from Precursor Alkenes in Halogenated Aryl Systems
The most direct approach to synthesizing 2-(2-chloro-4-iodophenyl)oxirane involves the epoxidation of its corresponding precursor alkene, 1-chloro-4-iodo-2-vinylbenzene. This transformation adds a single oxygen atom across the double bond of the vinyl group to form the characteristic three-membered oxirane ring. Various methods have been developed for the epoxidation of styrenes and other alkenes, which are applicable to this halogenated system.
Catalytic epoxidation methods are widely employed due to their efficiency and the use of substoichiometric amounts of often expensive or complex catalysts. These reactions typically utilize a cheap, environmentally benign terminal oxidant, such as hydrogen peroxide (H₂O₂).
A range of metal-based and organocatalytic systems have been shown to be effective for the epoxidation of styrenes. For instance, manganese salt-based systems, often in conjunction with a bicarbonate buffer, can catalyze the epoxidation of aryl-substituted alkenes using H₂O₂. organic-chemistry.org The buffer is crucial for the reaction, and additives like salicylic (B10762653) acid can further enhance the reaction rate. organic-chemistry.org Another approach involves the use of organocatalysts like 2,2,2-trifluoroacetophenone, which can effectively promote epoxidation with H₂O₂ under mild conditions. organic-chemistry.org Peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), are classic and highly effective reagents for epoxidation, often providing good yields without the need for a metal catalyst, though they are used in stoichiometric amounts. nih.gov In some cases, replacing mCPBA with other peroxides, like peracetic acid, can lead to improved stereoselectivity and yield. nih.govnih.gov
An integrated industrial process has also been patented, which involves the epoxidation of an olefin using an oxidant mixture generated from the air oxidation of an aryl-substituted secondary alcohol, catalyzed by a titanium silicalite. google.com
Table 1: Selected Catalytic Systems for the Epoxidation of Aryl Alkenes This table is a representation of common catalytic systems and is not exhaustive.
| Catalyst System | Oxidant | Typical Solvent | Key Features |
| Manganese(II) Salts / Bicarbonate | H₂O₂ | Ionic Liquid / Water | Effective for aryl-substituted alkenes; rate enhanced by additives like salicylic acid. organic-chemistry.org |
| 2,2,2-Trifluoroacetophenone | H₂O₂ | Dichloromethane | Efficient organocatalytic method under mild conditions. organic-chemistry.org |
| Titanium Silicalite | H₂O₂ / Ketone Peroxide | Methanol (B129727) | Suitable for integrated industrial processes; methanol as a co-solvent improves rate and selectivity. google.com |
| m-Chloroperoxybenzoic Acid (mCPBA) | N/A (Reagent is the oxidant) | Dichloromethane, Chloroform | Widely used, reliable, and often high-yielding stoichiometric reagent. nih.gov |
| Peracetic Acid | N/A (Reagent is the oxidant) | Acetic Acid | Can offer different selectivity compared to mCPBA and may be more economical. nih.gov |
Stereoselective Epoxidation Methodologies (e.g., Sharpless Epoxidation)
Achieving stereoselectivity in the formation of the oxirane ring is a critical goal, particularly in the synthesis of chiral molecules. The Sharpless asymmetric epoxidation is a renowned method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols, using a titanium tetraisopropoxide catalyst, tert-butyl hydroperoxide as the oxidant, and a chiral diethyl tartrate (DET) ligand. wikipedia.orgresearchgate.net
However, the classic Sharpless epoxidation is specifically designed for allylic alcohols and is not directly applicable to unfunctionalized alkenes like the precursor for this compound, 1-chloro-4-iodo-2-vinylbenzene, which lacks the requisite allylic hydroxyl group. wikipedia.org The presence of this hydroxyl group is essential for coordinating to the titanium catalyst and directing the stereochemical outcome of the oxygen transfer.
To address the challenge of asymmetrically epoxidizing unfunctionalized alkenes, other methods have been developed. The Jacobsen-Katsuki epoxidation, which uses a chiral manganese-salen complex, is a powerful alternative that does not require an allylic alcohol and is effective for a wider array of substituted alkenes. wikipedia.org Furthermore, research has explored extending the utility of Sharpless-type conditions. For example, the asymmetric epoxidation of alkenylsilanols, which act as allylic alcohol surrogates, can proceed with high enantioselectivity. cdnsciencepub.com The resulting epoxysilanol can then be converted to the desired simple epoxide. cdnsciencepub.com Another approach involves the use of chloroperoxidase enzymes, which can catalyze the stereoselective epoxidation of some styrenes in the presence of H₂O₂, yielding products with high enantiomeric excess. google.com
Alternative Synthetic Routes to Aryl-Substituted Epoxides
Besides the direct epoxidation of alkenes, several alternative routes exist for the synthesis of aryl-substituted epoxides, often starting from different precursors. These methods can be particularly useful if the required alkene is unstable or difficult to access.
A powerful and common alternative to alkene epoxidation is the reaction of an aldehyde or ketone with a sulfur ylide, such as the Corey-Chaykovsky reaction. For the synthesis of this compound, this pathway would begin with the readily available 2-chloro-4-iodobenzaldehyde (B1371491) .
In this method, a sulfonium (B1226848) or sulfoxonium salt is deprotonated with a strong base to form a sulfur ylide. For example, trimethyloxosulphonium iodide reacts with sodium hydride to generate the ylide. prepchem.com This nucleophilic ylide then attacks the carbonyl carbon of the aldehyde. The resulting betaine (B1666868) intermediate subsequently undergoes intramolecular nucleophilic substitution to form the oxirane ring and dimethyl sulfoxide (B87167) as a byproduct. This method has been successfully used to synthesize the structurally similar 2-(4-biphenylyl)-2-(2-chlorophenyl)-oxirane from the corresponding benzophenone, achieving a 65% yield. prepchem.com
Another strategy involves the N-alkylation of heterocyclic compounds with 2-(chloromethyl)oxirane (epichlorohydrin) followed by further transformations. mdpi.com While not a direct synthesis of the target compound, it demonstrates the use of halogenated building blocks to construct complex molecules containing an oxirane ring.
Research continues to uncover novel methods for epoxide synthesis. One such strategy involves the reaction of a dihalomethyl compound with an aldehyde in the presence of a reducing agent. For instance, various oxiranes have been synthesized by reacting 2-(dibromomethyl)quinoxaline (B12806211) with different aromatic aldehydes in the presence of tetrakis(dimethylamino)ethylene (B1198057) (TDAE). mdpi.com This method proceeds via the formation of an α-bromo carbanion which then reacts with the aldehyde to form the epoxide. mdpi.com
Integrated processes that combine multiple reaction steps are also being explored for efficiency. A patented process describes the production of epoxides through an integrated sequence involving the air oxidation of a secondary alcohol, followed by the epoxidation of an olefin using the resulting hydroperoxide, and finally, hydrogenation to regenerate the alcohol. google.com Such pathways represent efforts to create more sustainable and economically viable synthetic routes.
Optimization of Reaction Conditions and Yield for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing costs and side reactions. The synthesis of this compound, whether by alkene epoxidation or the sulfur ylide route, can be fine-tuned by systematically varying several key parameters.
Key factors for optimization include the choice of solvent, base (if applicable), catalyst, temperature, and reaction time. acs.org For example, in syntheses involving alkylation with epichlorohydrin, the reaction outcome was found to be highly dependent on the choice of base and solvent, with systems like NaH in DMF or KOH in DMF providing optimal results for different substrates. mdpi.com In epoxidation reactions, a screening of different oxidizing agents (e.g., mCPBA vs. peracetic acid) can lead to significant improvements in yield and stereoselectivity. nih.gov
The use of Design of Experiments (DoE) is a modern statistical approach to efficiently optimize complex reactions. acs.org This methodology allows for the simultaneous variation of multiple factors to identify their individual and interactive effects on the reaction yield. A hypothetical optimization study for the Corey-Chaykovsky synthesis of this compound from 2-chloro-4-iodobenzaldehyde might explore variables such as the ylide precursor, the base, the solvent, and the reaction temperature.
Table 2: Hypothetical Optimization of the Corey-Chaykovsky Synthesis of this compound This table illustrates the principles of reaction optimization based on findings for related transformations. prepchem.commdpi.comacs.org
| Entry | Ylide Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Trimethyloxosulphonium iodide | NaH | DMSO | 25 | 3 | 55 |
| 2 | Trimethyloxosulphonium iodide | NaH | DMSO | 50 | 1 | 68 prepchem.com |
| 3 | Trimethylsulfonium iodide | n-BuLi | THF | -78 to 25 | 4 | 45 |
| 4 | Trimethyloxosulphonium iodide | t-BuOK | THF | 25 | 3 | 62 |
| 5 | Trimethyloxosulphonium iodide | NaH | DMF | 50 | 1 | 65 |
Reactivity and Chemical Transformations of 2 2 Chloro 4 Iodophenyl Oxirane
Oxirane Ring-Opening Reactions
The high reactivity of the oxirane ring is a cornerstone of its synthetic utility. ontosight.ai This reactivity stems from the significant ring strain of the three-membered ring, which can be relieved through ring-opening reactions. libretexts.org These reactions can be initiated by either nucleophiles or electrophiles and can be facilitated by catalysts.
Nucleophilic Ring-Opening Pathways
Nucleophilic attack is a common and versatile method for opening the epoxide ring. researchgate.net A wide array of nucleophiles, including amines, hydrides, Grignard reagents, and acetylide anions, can be employed for this purpose. libretexts.org These reactions typically proceed via an S\textsubscriptN2 mechanism. libretexts.org
The regioselectivity of nucleophilic attack on an unsymmetrical epoxide is dependent on the reaction conditions.
Under basic or neutral conditions (strong nucleophiles): The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide. chemistrysteps.com This is a classic S\textsubscriptN2 reaction, where steric accessibility is the dominant factor. libretexts.orglibretexts.org The reaction proceeds with inversion of stereochemistry at the site of attack, resulting in a trans or anti configuration of the nucleophile and the newly formed hydroxyl group. chemistrysteps.com
Under acidic conditions (weak nucleophiles): The reaction mechanism shifts to one with significant S\textsubscriptN1 character. libretexts.org The epoxide oxygen is first protonated, creating a better leaving group. ucalgary.ca The carbon-oxygen bond begins to break, leading to a buildup of positive charge on the more substituted carbon, which can better stabilize the partial positive charge. libretexts.orgucalgary.ca Consequently, the nucleophile attacks the more substituted (benzylic, in this case) carbon. libretexts.orglibretexts.org Although it has S\textsubscriptN1 characteristics, the attack still occurs from the backside, leading to inversion of stereochemistry at the attacked carbon. ucalgary.ca
A study on the ring-opening of aryl oxiranes with 3-iodo allenoates in the presence of MgI2 as a Lewis acid and iodide source found that the reaction proceeds regioselectively, with the nucleophile attacking the benzylic carbon of the oxirane. nih.gov
The electronic properties of the chloro and iodo substituents on the aromatic ring can influence the rate and course of the ring-opening reactions.
Reaction Rate: The electron-withdrawing nature of the chloro and iodo groups can impact the rate of both nucleophilic and electrophilic ring-opening reactions. In nucleophilic ring-opening under acidic conditions, the stabilization of the partial positive charge at the benzylic carbon is crucial. While halogens are deactivating, they can still influence the charge distribution. The precise effect on the rate would depend on the specific reaction conditions and the nature of the nucleophile.
A study on the ring opening of ortho-substituted aryl oxiranes, including a (2-chloro)phenyl substituted oxirane, with 3-iodo allenoates showed that these ortho-substituted compounds resulted in slightly lower yields but increased (Z:E) selectivity of the resulting homoallylic alcohols. nih.gov
Electrophilic Ring-Opening Reactions
In the presence of an acid catalyst, the epoxide oxygen is protonated, making the ring more susceptible to attack by even weak nucleophiles like water or alcohols. ucalgary.cabyjus.com This acid-catalyzed ring-opening is a key reaction of epoxides. byjus.com The reaction proceeds through an S\textsubscriptN2-like mechanism, resulting in a trans-1,2-diol upon hydrolysis. libretexts.org Anhydrous acids (HX) can also open epoxides to create trans-halohydrins. byjus.com The regioselectivity in acid-catalyzed opening of unsymmetrical epoxides favors attack at the more substituted carbon, as this carbon can better stabilize the developing positive charge in the transition state. ucalgary.cabyjus.com
Metal-Catalyzed and Organocatalyzed Ring-Opening Processes
Various metal catalysts and organocatalysts can facilitate the ring-opening of epoxides, often with high regioselectivity and stereoselectivity.
Metal-Catalyzed Reactions: Lewis acids are known to promote the ring-opening of epoxides. researchgate.net For instance, MgI2 has been used as a Lewis acid to facilitate the regioselective ring-opening of aryl oxiranes. nih.gov Palladium catalysts have also been employed in ring-opening reactions of oxabenzonorbornadiene with aryl iodides. beilstein-journals.org
Organocatalyzed Reactions: Chiral organocatalysts, such as those derived from cinchona alkaloids, have been used for the asymmetric peroxidation of unsaturated ketones, where an epoxide intermediate is proposed. nih.gov The use of an acid co-catalyst in these reactions is sometimes necessary to prevent side reactions like epoxide formation. nih.gov
Reactions Involving the Halogenated Aromatic Moiety
The 2-chloro-4-iodophenyl group can participate in reactions typical of halogenated aromatic compounds. The presence of two different halogens offers the potential for selective reactions.
Cross-Coupling Reactions: The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This difference in reactivity allows for selective functionalization at the 4-position of the phenyl ring, leaving the chlorine atom intact for subsequent transformations. The Suzuki-Miyaura coupling, for example, involves the reaction of an organoborane with a halide in the presence of a palladium catalyst. thermofisher.com
Ullmann Condensation: This reaction involves the coupling of two aryl halides in the presence of copper, which can be used to form biaryl compounds. thermofisher.com
Formation of Grignard Reagents: While the formation of a Grignard reagent from an aryl iodide is feasible, the presence of the reactive epoxide ring within the same molecule presents a significant challenge. The Grignard reagent, being a strong nucleophile, would likely react intramolecularly or intermolecularly with the epoxide.
Halogen-Bonding Interactions: The iodine atom, and to a lesser extent the chlorine atom, can act as a halogen bond donor, interacting with Lewis bases. nih.gov This property can influence the crystal packing of the molecule and its interactions with other molecules.
Reductive Generation of Aryl Radicals: Aryl halides can be reduced to form aryl radicals, which can then participate in various bond-forming reactions. rsc.org This can be achieved through photoinduced electron transfer or electrochemistry. rsc.org
Cross-Coupling Reactions at Aryl Halide Positions (e.g., Suzuki, Sonogashira Coupling)
The presence of both an iodo and a chloro substituent on the aromatic ring is a key feature of 2-(2-chloro-4-iodophenyl)oxirane. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: I > Br > OTf >> Cl. wuxiapptec.comru.nlwikipedia.org This significant difference in reactivity allows for highly selective functionalization at the C-I bond (position 4) while leaving the more robust C-Cl bond (position 2) intact. scispace.comacs.org This sequential reactivity is crucial for introducing different substituents in a controlled manner.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. For this compound, this reaction can be performed selectively at the C4-I position under relatively mild conditions. rsc.org The more challenging coupling at the C2-Cl bond typically requires harsher conditions, such as higher temperatures and more specialized, electron-rich phosphine (B1218219) ligands. researchgate.netuwindsor.ca This differential reactivity enables a stepwise approach to synthesizing unsymmetrical biaryl structures. nih.govnih.gov
Table 1: Illustrative Suzuki-Miyaura Coupling at the C4-I Position
| Entry | Boronic Acid Partner | Catalyst System | Base | Solvent | Expected Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-(2-Chloro-4-phenylphenyl)oxirane |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 2-(2-Chloro-4-(4-methoxyphenyl)phenyl)oxirane |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF | 2-(2-Chloro-4-(thiophen-2-yl)phenyl)oxirane |
Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to aryl alkynes. organic-chemistry.org Similar to the Suzuki coupling, the reaction with this compound proceeds with high chemoselectivity at the more labile C-I bond. wikipedia.orglibretexts.org This allows for the introduction of an alkynyl moiety at the C4 position. Subsequent coupling at the C2-Cl position is possible but requires more forcing conditions. beilstein-journals.org The choice of palladium catalyst and ligands can sometimes influence the site of reactivity, although the intrinsic bond strength difference is the dominant factor. rsc.org
Table 2: Illustrative Sonogashira Coupling at the C4-I Position
| Entry | Alkyne Partner | Catalyst System | Base | Solvent | Expected Product |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 2-(2-Chloro-4-(phenylethynyl)phenyl)oxirane |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | THF | 2-(2-Chloro-4-((trimethylsilyl)ethynyl)phenyl)oxirane |
| 3 | Propargyl alcohol | Pd(OAc)₂ / XPhos / CuI | K₂CO₃ | Acetonitrile | 3-(3-Chloro-4-(oxiran-2-yl)phenyl)prop-2-yn-1-ol |
Directed Ortho-Metalation and Functionalization Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. baranlab.org
For this compound, potential DMGs include the oxirane oxygen and the chloro substituent. The directing ability of these groups is generally considered weak to moderate compared to stronger DMGs like amides or O-carbamates. uwindsor.caacs.orgresearchgate.net However, in the absence of stronger directing groups, they can influence the site of lithiation. Given the substitution pattern, metalation is most likely to occur at the C3 position, which is ortho to the chloro group and meta to the iodo group. The coordination of the organolithium reagent to the lone pairs of the chloro and/or oxirane oxygen atoms can stabilize the transition state for deprotonation at this site. harvard.eduresearchgate.netuwindsor.canih.gov
Once the aryllithium intermediate is formed at C3, it can be trapped with various electrophiles to introduce a new functional group, leading to a 1,2,3,5-tetrasubstituted benzene (B151609) derivative.
Table 3: Potential Functionalization via Directed Ortho-Metalation at C3
| Entry | Electrophile | Reagent | Resulting Functional Group |
| 1 | Iodination | I₂ | -I |
| 2 | Carboxylation | CO₂ | -COOH |
| 3 | Formylation | DMF (N,N-Dimethylformamide) | -CHO |
| 4 | Silylation | Me₃SiCl (Trimethylsilyl chloride) | -Si(CH₃)₃ |
| 5 | Borylation | (i-PrO)₃B (Triisopropyl borate) | -B(OPr-i)₂ |
Transformation of Halogen Substituents (e.g., Halogen Exchange)
The halogen atoms on the aromatic ring can be interconverted through halogen exchange reactions, most notably the aromatic Finkelstein reaction. wikipedia.orgfrontiersin.org This reaction typically involves treating an aryl halide with a metal halide salt, often catalyzed by a transition metal like copper or nickel, to exchange one halogen for another. organic-chemistry.orgacs.orgnih.gov
Given the relative C-X bond strengths (C-Cl > C-Br > C-I), converting an aryl iodide to a lighter halide (bromide or chloride) is thermodynamically favorable but requires breaking the equilibrium, while the reverse process (e.g., converting an aryl chloride to an iodide) is more challenging. frontiersin.orgnih.govscience.gov
For this compound, several transformations are plausible:
Iodine to Bromine/Chlorine: The C-I bond can be converted to a C-Br or C-Cl bond using the appropriate copper or nickel halide salts.
Chlorine to Iodine/Bromine: This transformation is significantly more difficult due to the strength of the C-Cl bond but can be achieved under specific nickel-catalyzed conditions. acs.org
Iodine to Fluorine: While not a classic Finkelstein reaction, methods exist for the fluorination of aryl iodides.
These exchange reactions can be used to modify the reactivity of the molecule for subsequent cross-coupling steps or to introduce specific halogens required for a target structure.
Table 4: Potential Halogen Exchange Transformations
| Entry | Starting Halogen | Target Halogen | Reagents | Notes |
| 1 | I (at C4) | Br | CuI, KBr, N,N'-Dimethylethylenediamine | Aromatic Finkelstein Reaction |
| 2 | I (at C4) | Cl | NiCl₂, (n-Bu)₃P | Nickel-catalyzed exchange |
| 3 | Cl (at C2) | I | NiI₂, Bisoxazoline ligand, NaI | Challenging "retro-Finkelstein" |
Derivatization Strategies for the Synthesis of Complex Chemical Scaffolds
The true synthetic utility of this compound lies in the combination of reactions at the aryl halide positions and the oxirane ring to build complex chemical scaffolds. The epoxide ring is a versatile functional group that can undergo nucleophilic ring-opening reactions to introduce a variety of side chains containing heteroatoms like oxygen, nitrogen, or sulfur. organic-chemistry.orgmdpi.comrsc.orgsemanticscholar.orgclockss.org
A powerful strategy involves a sequence of reactions to progressively build molecular complexity:
Selective Cross-Coupling at C4: A Suzuki or Sonogashira reaction is first performed at the C-I bond to introduce an aryl or alkynyl group.
Nucleophilic Epoxide Ring-Opening: The resulting product is then treated with a nucleophile (e.g., an amine, alcohol, or thiol). The reaction typically occurs at the less sterically hindered carbon of the oxirane ring, yielding a β-substituted alcohol. magtech.com.cn This step introduces another point of diversity and creates a 1-amino-2-hydroxyethyl or similar side chain.
Cross-Coupling at C2: The remaining C-Cl bond can then be functionalized under more forcing cross-coupling conditions, introducing a second, different group onto the aromatic ring. mdpi.comnih.gov
This multi-step, one-pot or sequential approach allows for the controlled and divergent synthesis of highly functionalized, complex molecules from a single, versatile starting material, which is highly valuable in medicinal chemistry and materials science. chim.itbohrium.com
Mechanistic Investigations of 2 2 Chloro 4 Iodophenyl Oxirane Transformations
Elucidation of Reaction Pathways for Key Synthetic and Transformational Processes
The synthesis of 2-(2-Chloro-4-iodophenyl)oxirane itself likely proceeds through established methods for epoxidation of the corresponding styrene (B11656) derivative, 2-chloro-4-iodostyrene. Common epoxidation reagents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or in-situ generated dimethyldioxirane (B1199080) (DMDO). The reaction mechanism involves the concerted transfer of an oxygen atom from the oxidant to the alkene double bond.
The transformational processes of this compound are expected to be dominated by the reactivity of the strained oxirane ring. The primary reaction pathway involves nucleophilic ring-opening, which can be catalyzed by either acid or base.
Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is protonated, forming a more reactive oxonium ion. This is followed by nucleophilic attack on one of the oxirane carbons. The regioselectivity of this attack is influenced by both electronic and steric factors. The presence of the electron-withdrawing 2-chloro-4-iodophenyl group is expected to destabilize an adjacent carbocation. Therefore, the reaction likely proceeds through a transition state with significant SN2 character, with the nucleophile attacking the less substituted carbon of the oxirane ring. However, if a highly stabilized carbocationic intermediate can be formed at the benzylic position, attack at this site may be favored.
Base-Catalyzed Ring-Opening: In the presence of a strong nucleophile and basic conditions, the reaction proceeds via a direct SN2 attack on one of the epoxide carbons. Steric hindrance is the primary factor determining the regioselectivity, leading to the nucleophile preferentially attacking the less substituted carbon atom of the oxirane ring.
Analysis of Intermediates and Transition States in Oxirane Ring-Opening and Functionalization Reactions
The key intermediates in the transformations of this compound are dictated by the reaction conditions.
Under acidic conditions, a protonated epoxide, or oxonium ion, is the crucial intermediate. The subsequent nucleophilic attack proceeds through a transition state that can range from having significant SN1 to SN2 character. For this compound, the electronic effects of the substituted phenyl ring would influence the stability of any potential carbocationic character at the benzylic position. A full-fledged carbocation is unlikely due to the electron-withdrawing nature of the halogens, favoring a more SN2-like transition state.
In base-catalyzed ring-opening, the reaction is concerted, and no distinct intermediate is formed. The process involves a single transition state where the nucleophile attacks the epoxide carbon while the carbon-oxygen bond is breaking.
Reactions involving the aromatic ring, such as palladium-catalyzed cross-coupling reactions at the iodo-position, would proceed through well-established catalytic cycles involving oxidative addition, transmetalation, and reductive elimination intermediates. The oxirane ring would likely remain intact under typical cross-coupling conditions, although its presence might influence the electronic properties of the aryl iodide and thus the reaction kinetics.
Understanding the Kinetic and Thermodynamic Control of Reactivity
The concepts of kinetic and thermodynamic control are particularly relevant to the regioselectivity of the ring-opening reactions of this compound.
Kinetic Control: This is favored under irreversible conditions, such as low temperatures and with strong, non-basic nucleophiles. The major product formed is the one that results from the fastest reaction pathway, which is typically the attack at the sterically less hindered carbon of the oxirane ring. This is often referred to as the "normal" or anti-Markovnikov addition product.
Thermodynamic Control: This is favored under reversible conditions, which can be achieved at higher temperatures or with nucleophiles that can also act as leaving groups. Under these conditions, an equilibrium is established between the starting materials and the different possible products. The major product will be the most thermodynamically stable one. For the ring-opening of this compound, the thermodynamic product would be the one where the nucleophile has added to the benzylic carbon, leading to a more substituted alcohol, if electronic stabilization of the transition state leading to this product outweighs steric hindrance.
The interplay between the electronic effects of the 2-chloro and 4-iodo substituents and the steric bulk of the incoming nucleophile will ultimately determine the product distribution under different reaction conditions.
Table of Plausible Reaction Parameters and Outcomes
| Reaction Condition | Predominant Control | Expected Major Product (from nucleophilic attack) |
| Strong, non-basic nucleophile, low temperature | Kinetic | Attack at the terminal oxirane carbon |
| Weaker nucleophile, higher temperature | Thermodynamic | Potential for attack at the benzylic oxirane carbon |
| Acid catalysis | Mixed/Substrate-dependent | Likely attack at the terminal carbon due to electronic destabilization |
| Base catalysis | Kinetic | Attack at the terminal oxirane carbon |
It is crucial to note that the predictions outlined in this article are based on established chemical principles and data from analogous systems. Rigorous experimental and computational studies are required to definitively elucidate the specific mechanistic pathways and reactivity patterns of this compound.
Advanced Spectroscopic and Computational Analysis of 2 2 Chloro 4 Iodophenyl Oxirane and Its Derivatives
Application of Spectroscopic Techniques for Comprehensive Structural Elucidation in Research Contexts
Spectroscopic techniques are fundamental to the characterization of 2-(2-Chloro-4-iodophenyl)oxirane and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework.
In the context of similar halogenated compounds, ¹H NMR spectroscopy would be expected to reveal distinct signals for the protons on the oxirane ring and the aromatic ring. For instance, in a related compound, (Z)-N-(4-Hydroxybut-2-en-1-yl)-N-(3-(4-iodophenyl)prop-2-yn-1-yl)-4-methylbenzenesulfonamide, the aromatic protons show distinct chemical shifts. nih.gov Similarly, ¹³C NMR spectroscopy provides crucial data on the carbon skeleton. nih.gov
FT-IR spectroscopy is instrumental in identifying characteristic functional groups. For oxirane derivatives, the C-O-C stretching vibrations of the epoxide ring are a key diagnostic feature. In aromatic compounds, C=C stretching vibrations are typically observed in the 1650-800 cm⁻¹ range. researchgate.net
Mass spectrometry is employed to determine the molecular weight and fragmentation patterns, which aids in confirming the molecular formula and structural features. For example, the mass spectrum of a derivative could show a molecular ion peak [M]+ corresponding to its calculated molecular weight. sapub.org
While specific experimental data for this compound is not detailed in the provided search results, the general application of these spectroscopic methods is well-established for the structural elucidation of related organic molecules. researchgate.netresearchgate.netnih.govresearchgate.net
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become powerful tools for investigating the properties of molecules like this compound. researchgate.netnrel.govsci-hub.se These methods provide insights that complement and often guide experimental studies.
Conformational Analysis and Molecular Geometry Optimization
Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules. sapub.org For this compound, this would involve identifying the most stable arrangement of the phenyl and oxirane rings relative to each other. DFT calculations can be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles of the lowest energy conformers. semanticscholar.org For instance, in a study on linear diterpenes containing an oxirane ring, DFT calculations were used to determine the relative configurations of the molecules. mdpi.com
Table 1: Predicted Geometrical Parameters of a Halogenated Phenyl Derivative (Illustrative Example)
| Parameter | Predicted Value (DFT/B3LYP/6-311+G(d,p)) |
|---|---|
| C-C (aromatic) bond length | ~1.39 Å |
| C-Cl bond length | ~1.74 Å |
| C-I bond length | ~2.10 Å |
| C-O (oxirane) bond length | ~1.45 Å |
| C-C (oxirane) bond length | ~1.47 Å |
Note: This table is illustrative and based on general values for similar compounds. Specific calculations for this compound would be required for precise data.
Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO, Natural Bond Orbital Analysis)
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. semanticscholar.orgresearchgate.net A smaller gap generally suggests higher reactivity.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de For oxirane derivatives, NBO analysis can elucidate the nature of the C-O bonds and how they are influenced by substituents. oup.comoup.com For example, studies on silyl-substituted oxiranes have shown that the silyl (B83357) group can raise the energy of the α-C-O σ orbital and lower the energy of the α-C-O σ* orbital, which can affect the regioselectivity of ring-opening reactions. oup.comoup.com This type of analysis would be invaluable for understanding the reactivity of the oxirane ring in this compound.
Table 2: Illustrative Electronic Properties of a Halogenated Aromatic Compound
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are illustrative. Actual values for this compound would require specific DFT calculations.
Computational Modeling of Reaction Mechanisms and Energy Profiles
Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights into transition states and reaction energy profiles. mdpi.comsci-hub.se For this compound, this could involve modeling its reactions with various nucleophiles. DFT calculations can be used to locate transition state structures and calculate activation energies, helping to predict the feasibility and kinetics of different reaction pathways. dnu.dp.uarsc.org For example, computational studies on the reaction of 2-(chloromethyl)oxirane with tertiary amines have been used to determine the energy profiles and activation parameters of the ring-opening reaction. dnu.dp.ua
Prediction and Rationalization of Regioselectivity and Stereoselectivity in Chemical Reactions
Many reactions of substituted oxiranes exhibit regioselectivity and stereoselectivity. masterorganicchemistry.commdpi.com Computational methods are highly effective in predicting and explaining these outcomes. For this compound, nucleophilic attack can occur at either of the two carbons of the oxirane ring. DFT calculations can determine the relative activation energies for attack at each site, thereby predicting the regioselectivity. rsc.org Factors influencing this include steric hindrance from the substituted phenyl group and the electronic effects of the chloro and iodo substituents. Similarly, the stereochemical outcome of reactions can be rationalized by examining the energies of different stereoisomeric transition states. rsc.org
Molecular Dynamics Simulations to Explore Reaction Dynamics
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and reactions. acs.org While quantum chemical calculations focus on static properties and reaction pathways, MD simulations can reveal the dynamic aspects of a reaction, such as the role of solvent molecules and conformational flexibility. rsc.org For instance, MD simulations have been used to study the ring-opening reaction of oxirane, providing insights into the femtosecond timescale of this process. rsc.org In the context of this compound, MD simulations could be used to explore the dynamics of its interaction with nucleophiles or enzymes, offering a more complete picture of the reaction process. acs.org
Applications of 2 2 Chloro 4 Iodophenyl Oxirane in Advanced Chemical Synthesis
Role as a Key Intermediate in the Synthesis of Functionalized Organic Molecules
The utility of 2-(2-Chloro-4-iodophenyl)oxirane as a key intermediate stems from the distinct reactivity of its three functional groups: the epoxide ring, the chloro group, and the iodo group. The oxirane, a three-membered cyclic ether, is a potent electrophile susceptible to ring-opening reactions by a wide array of nucleophiles. This reaction is a cornerstone for introducing a 2-hydroxyethyl moiety into a molecule, which can be further functionalized.
The presence of two different halogen atoms on the aromatic ring, chlorine and iodine, offers opportunities for selective functionalization through various cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in common palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This differential reactivity allows for sequential and site-selective introduction of different substituents onto the aromatic ring.
The combination of these reactive sites makes this compound a valuable precursor for creating complex, polyfunctional molecules. For instance, a synthetic strategy could involve the initial ring-opening of the epoxide, followed by a selective cross-coupling reaction at the iodo position, and a subsequent reaction at the chloro position. This stepwise functionalization provides a powerful tool for the synthesis of intricate molecular scaffolds.
Hypothetical reaction schemes illustrating the versatility of this compound as a synthetic intermediate are presented below.
| Nucleophile (Nu-H) | Product of Oxirane Ring-Opening |
| Amine (R-NH2) | 1-(2-Chloro-4-iodophenyl)-2-(alkylamino)ethanol |
| Thiol (R-SH) | 1-(2-Chloro-4-iodophenyl)-2-(alkylthio)ethanol |
| Alcohol (R-OH) | 1-(2-Chloro-4-iodophenyl)-2-(alkoxy)ethanol |
| Cyanide (NaCN) | 3-(2-Chloro-4-iodophenyl)-3-hydroxypropanenitrile |
| Cross-Coupling Partner | Reaction Type | Potential Product |
| Arylboronic acid | Suzuki Coupling (at C-I) | 2-(2-Chloro-biphenyl-4-yl)oxirane |
| Terminal alkyne | Sonogashira Coupling (at C-I) | 2-(2-Chloro-4-(alkynyl)phenyl)oxirane |
| Alkene | Heck Coupling (at C-I) | 2-(2-Chloro-4-(alkenyl)phenyl)oxirane |
Utilization in the Construction of Diverse Heterocyclic and Aromatic Systems
The inherent reactivity of this compound makes it a valuable starting material for the synthesis of a wide range of heterocyclic and aromatic compounds.
Heterocyclic Systems
The epoxide ring is a key functional group for the construction of various heterocyclic systems. Ring-opening of the oxirane with a dinucleophile can lead to the formation of five, six, or seven-membered heterocyclic rings. For example, reaction with hydrazine (B178648) or its derivatives can yield pyridazine (B1198779) or other nitrogen-containing heterocycles. Similarly, reaction with 2-aminothiophenol (B119425) could lead to the formation of benzothiazine derivatives. The synthesis of fused heterocyclic systems is also possible through intramolecular cyclization reactions following the initial ring-opening. For instance, the intermediate formed from the reaction with an appropriate nucleophile can undergo a subsequent intramolecular cyclization involving one of the aryl halides. The synthesis of various heterocyclic compounds often relies on the reactivity of oxirane precursors. sapub.orgscispace.commdpi.com
| Dinucleophile | Potential Heterocyclic Product |
| Hydrazine | Dihydropyridazine derivative |
| 2-Aminophenol | Morpholine derivative |
| Ethylenediamine | Piperazine derivative |
Aromatic Systems
The chloro and iodo substituents on the phenyl ring are ideal handles for the construction of more complex aromatic systems. Through sequential cross-coupling reactions, a variety of aryl or heteroaryl groups can be introduced at the 4- and 2-positions of the phenyl ring. The greater reactivity of the iodo group allows for selective functionalization at the 4-position, followed by a subsequent coupling at the 2-position under more forcing conditions. This strategy can be employed to synthesize substituted biaryls, triaryls, and other polyaromatic structures. Furthermore, intramolecular coupling reactions, such as a Heck or Suzuki reaction, between a substituent introduced via the oxirane ring and one of the aryl halides can lead to the formation of fused aromatic ring systems, such as functionalized dihydronaphthalenes or other polycyclic aromatic hydrocarbons. The synthesis of complex aromatic compounds often involves the strategic use of halogenated intermediates. acs.orgacs.org
Development of Novel Organic Materials and Ligands through its Chemical Transformations
The trifunctional nature of this compound also lends itself to the development of novel organic materials and specialized ligands for catalysis.
Organic Materials
This compound can serve as a monomer or a cross-linking agent in the synthesis of functional polymers. Ring-opening polymerization of the epoxide can lead to polyethers with pendant chloro-iodophenyl groups. These halogenated groups can then be further functionalized to tune the material's properties, such as its refractive index, thermal stability, or conductivity. Alternatively, the dihalo-aromatic nature of the molecule allows for its use in step-growth polymerization via repeated cross-coupling reactions, leading to the formation of conjugated polymers with potential applications in organic electronics.
Ligand Synthesis
The synthesis of specialized ligands for metal catalysis is another important application. The oxirane ring can be opened with a variety of nucleophiles containing donor atoms like nitrogen, phosphorus, or sulfur to create a chelating arm. For example, reaction with a secondary phosphine (B1218219) followed by reduction would yield a phosphine-alcohol ligand. The aryl halides provide a site for attaching the ligand to a larger scaffold or for direct coordination to a metal center. The ability to perform selective and sequential modifications allows for the fine-tuning of the ligand's steric and electronic properties, which is crucial for optimizing the performance of a catalyst. The development of new ligands is a key area in catalysis, with Schiff base ligands and other complexing agents being synthesized from various starting materials. researchgate.net
| Functionalization Reaction | Potential Ligand Type |
| Ring-opening with a secondary phosphine | Phosphine-alcohol ligand |
| Ring-opening with a chiral amine | Chiral amino-alcohol ligand |
| Suzuki coupling with a pyridineboronic acid | Bipyridyl-type ligand |
Conclusion and Future Research Directions
Summary of Key Contributions to the Understanding of 2-(2-Chloro-4-iodophenyl)oxirane Chemistry
The scientific community's understanding of this compound is primarily built upon foundational knowledge of similar halogenated aryl epoxides, as direct research on this specific molecule is limited. The key identifying information for this compound is cataloged, providing a basis for further investigation. bldpharm.comaaronchem.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2354570-39-9 | bldpharm.comaaronchem.com |
| Molecular Formula | C₈H₆ClIO | bldpharm.comaaronchem.com |
| Molecular Weight | 280.49 g/mol | bldpharm.comaaronchem.com |
While detailed experimental data for this compound is not extensively published, the synthesis of analogous compounds provides a roadmap for its potential preparation. A common and effective method for the synthesis of aryl oxiranes is the epoxidation of the corresponding styrene (B11656) derivative. Therefore, it is anticipated that this compound could be synthesized from 2-chloro-4-iodostyrene. The electrophilicity of the resulting epoxide is a crucial factor in its subsequent reactions. Studies on similar halogenated styrene oxides have shown that the nature of the halogen substituent influences the electrophilicity of the epoxide ring, which in turn correlates with its reactivity. nih.gov
The reactivity of aryl oxiranes is characterized by the ring-opening reactions with various nucleophiles. researchgate.net These reactions are often regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring. rsc.org For this compound, the presence of the ortho-chloro substituent is expected to direct nucleophilic attack to the benzylic carbon. The electronic effects of the chloro and iodo substituents on the aromatic ring also play a significant role in modulating the reactivity of the epoxide.
Identification of Remaining Challenges and Unexplored Research Avenues
Despite the foundational knowledge of aryl oxiranes, significant gaps remain in the specific understanding of this compound. These challenges represent fertile ground for future research.
The reactivity profile of this compound remains largely unexplored. Systematic studies on its reactions with a diverse range of nucleophiles (e.g., amines, thiols, alcohols, and carbon nucleophiles) are needed to fully map its synthetic utility. The influence of the specific halogen substitution pattern (ortho-chloro and para-iodo) on the regioselectivity and stereoselectivity of these ring-opening reactions is a key area for investigation.
The potential biological activity of this compound and its derivatives is another significant unexplored avenue. Halogenated organic compounds often exhibit interesting pharmacological properties, and the unique combination of a reactive epoxide and a halogenated aromatic ring suggests that this molecule could be a valuable scaffold for medicinal chemistry. acs.org
Perspectives on Future Research Directions for Halogenated Aryl Oxiranes in Chemical Science
The field of halogenated aryl oxiranes, including this compound, is poised for significant advancement. Future research is likely to focus on several key areas:
Development of Novel Synthetic Methodologies: While classical epoxidation methods are applicable, the development of more efficient, stereoselective, and environmentally benign synthetic routes to halogenated aryl oxiranes is a continuing goal. This includes the exploration of catalytic asymmetric epoxidation to access enantiomerically pure epoxides, which are highly valuable in medicinal chemistry. google.com
Exploration of Reaction Mechanisms: A deeper understanding of the reaction mechanisms of halogenated aryl oxiranes is crucial for controlling their reactivity and selectivity. This includes computational studies to model reaction pathways and transition states, as well as experimental investigations into the kinetics and thermodynamics of their reactions. Unresolved questions in the broader field of aryl epoxide chemistry, such as the precise nature of intermediates in certain reactions, also apply to this specific class of compounds. wikipedia.org
Applications in Medicinal Chemistry and Materials Science: The unique structural and electronic properties of halogenated aryl oxiranes make them attractive building blocks for the synthesis of novel bioactive molecules and functional materials. Future research will likely involve the design and synthesis of libraries of derivatives of compounds like this compound for screening in various biological assays. The incorporation of these motifs into larger molecular architectures could also lead to the development of new materials with interesting optical or electronic properties. The growing interest in oxetanes as isosteres in medicinal chemistry suggests that the related oxirane ring systems also hold significant, underexplored potential. nih.govacs.orgbeilstein-journals.org
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-(2-Chloro-4-iodophenyl)oxirane, and how do reaction conditions influence yield?
- Synthesis Methods :
- Epoxidation of Halogenated Styrenes : Analogous to methods for 2-(4-chlorophenyl)oxirane ( ), halogenated styrene derivatives can undergo epoxidation using oxidizing agents like dimethyldioxirane (DMDO) or meta-chloroperbenzoic acid (mCPBA).
- Electrophilic Substitution : Introduce iodine post-epoxidation via directed ortho-metalation (e.g., using iodine monochloride) to avoid oxirane ring opening .
Q. Which spectroscopic techniques are most effective for structural characterization of halogenated oxiranes like this compound?
- NMR Spectroscopy :
- ¹H NMR : Diagnostic signals for oxirane protons appear at δ 3.1–4.2 ppm (coupled as ABX systems). Chloro and iodo substituents deshield aromatic protons, with splitting patterns revealing substitution positions .
- ¹³C NMR : Oxirane carbons resonate at δ 45–55 ppm. Heavy atoms (I, Cl) cause distinct downfield shifts in aromatic carbons .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ for C₈H₅ClIO₂: calc. 310.8793) and fragmentation patterns .
Advanced Research Questions
Q. How do the electronic effects of iodine and chlorine substituents influence the oxirane ring’s reactivity in nucleophilic ring-opening reactions?
- Mechanistic Insights :
- The electron-withdrawing Cl and I groups activate the oxirane ring toward nucleophilic attack. Iodine’s polarizability enhances electrophilicity at the adjacent carbon, directing regioselectivity (e.g., preferential attack at the iodine-adjacent position) .
- Steric Effects : Bulky iodine may hinder nucleophile access, favoring attack at the less hindered chloro-substituted carbon. Kinetic studies using amines or thiols can quantify this effect .
- Computational Support : Density Functional Theory (DFT) calculations predict charge distribution and transition states, validated by experimental regioselectivity data .
Q. What strategies resolve contradictions in reported enantiomeric excess (ee) during asymmetric synthesis of halogenated oxiranes?
- Case Study : For 2-(4-chlorophenyl)oxirane, enzymatic cascades (e.g., styrene monooxygenase) achieve >90% ee, but iodine’s steric bulk may reduce stereocontrol .
- Resolution Techniques :
- Chiral HPLC with cellulose-based columns separates enantiomers.
- Kinetic resolution using chiral Lewis acids (e.g., Jacobsen’s catalysts) improves ee by 10–20% in iodine-containing systems .
Data Analysis and Methodological Challenges
Q. How can researchers address discrepancies in reaction yields when scaling up epoxidation of halogenated precursors?
- Critical Factors :
- Oxygen Sensitivity : Iodine-containing intermediates may oxidize prematurely; use inert atmospheres (N₂/Ar) .
- Solvent Purity : Trace water in toluene ( ) hydrolyzes oxiranes; employ molecular sieves or anhydrous solvents.
- Troubleshooting Table :
| Issue | Cause | Solution |
|---|---|---|
| Low yield (<50%) | Competing iodination side reactions | Pre-purify styrene precursor |
| Ring-opening byproducts | Protic solvents (e.g., MeOH) | Switch to aprotic solvents (e.g., DCM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
